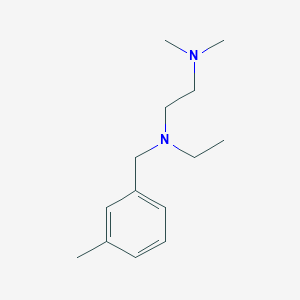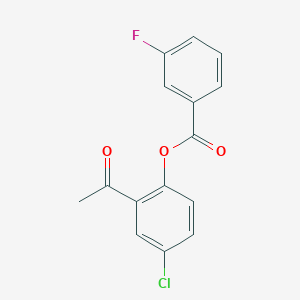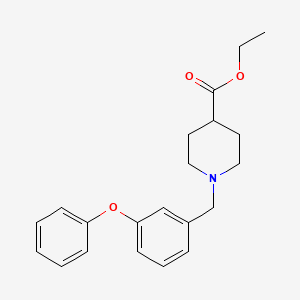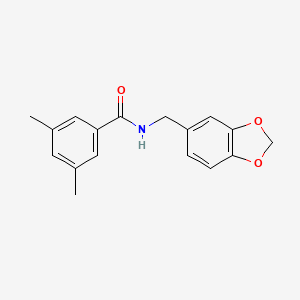![molecular formula C17H24N2O3S B5850180 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane, commonly known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA is a cyclic urea derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PBA is not fully understood, but it is believed to act through various pathways. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBA can induce the expression of various genes that are involved in cell differentiation, apoptosis, and angiogenesis. PBA has also been found to activate the unfolded protein response (UPR) pathway, which is involved in the regulation of protein folding and degradation.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PBA has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
PBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBA has also been found to have low toxicity and can be administered to animals without significant adverse effects. However, one limitation of PBA is its poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.
Future Directions
There are several future directions for the study of PBA. One potential direction is to investigate the use of PBA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of PBA in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PBA and its potential side effects in animals and humans.
Conclusion:
In conclusion, PBA is a cyclic urea derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA has been synthesized and studied extensively for its various biochemical and physiological effects. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative disorders. While there are several advantages to using PBA in lab experiments, further studies are needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of PBA involves the reaction between 3-(1-pyrrolidinylsulfonyl)benzoyl chloride and azepane in the presence of a base. The reaction yields PBA as a white solid with a melting point of 165-167°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
PBA has been studied extensively for its potential therapeutic applications, especially in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
azepan-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-2-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-6-13-19/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFIIIWCCDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)

![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)


![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)